Avizafone
CAS No.: 65617-86-9
Cat. No.: VC0519860
Molecular Formula: C22H27ClN4O3
Molecular Weight: 430.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65617-86-9 |
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Molecular Formula | C22H27ClN4O3 |
Molecular Weight | 430.9 g/mol |
IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide |
Standard InChI | InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 |
Standard InChI Key | LTKOVYBBGBGKTA-SFHVURJKSA-N |
Isomeric SMILES | CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N |
SMILES | CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Canonical SMILES | CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
Avizafone’s structure comprises a lysyl-glycinamide backbone linked to a 2-benzoyl-4-chloro-N-methylaniline moiety (Fig. 1) . The IUPAC name, (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide, reflects its stereochemistry, with an S-configuration at the second carbon of the hexanamide chain . Key features include:
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Molecular formula: C22H27ClN4O3
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Molecular weight: 430.933 g/mol (monoisotopic: 430.177168 Da)
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SMILES notation:
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N
The presence of a chloro-substituted aromatic ring enhances lipophilicity, facilitating blood-brain barrier penetration, while the peptide linkage ensures prodrug stability during absorption .
Pharmacological Profile
Mechanism of Action
Avizafone acts as a prodrug, hydrolyzed by plasma esterases to yield diazepam, which potentiates GABAergic neurotransmission via allosteric modulation of GABAA receptors . This conversion occurs within 5–15 minutes post-injection, achieving therapeutic diazepam concentrations of 200–700 ng/mL .
Receptor Affinity
Diazepam, the active metabolite, exhibits:
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High affinity: Ki = 8.2 nM for GABAA α1β2γ2 receptors
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Selectivity: 10-fold greater for benzodiazepine sites over peripheral receptors
Therapeutic Applications
Organophosphate Poisoning Antidote
Avizafone is a cornerstone of nerve agent antidote kits, administered with atropine and pralidoxime. Clinical trials demonstrate:
Parameter | Pralidoxime Alone | Pralidoxime + Avizafone |
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Cmax (ng/mL) | 1,250 ± 310 | 2,890 ± 540 |
Tmax (min) | 45 ± 12 | 22 ± 8 |
AUC0–∞ (h·ng/mL) | 8,760 ± 1,240 | 9,010 ± 1,410 |
The combination accelerates pralidoxime absorption by 50%, critical for reactivating acetylcholinesterase .
Sedation in Emergency Settings
Intramuscular avizafone (1.6–1.8 mg/kg) induces sedation within 8–17 minutes in canines, with dose-linear pharmacokinetics :
Route | Cmax/Dose (ng/mL/mg) | Tmax (min) | AUCinf/Dose (h·ng/mL/mg) |
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IM | 397 ± 182 | 17.5 ± 9 | 14,316 ± 3,826 |
SQ | 358 ± 167 | 12.3 ± 5 | 13,892 ± 3,210 |
Subcutaneous administration achieves faster Tmax due to reduced injection volume (0.3 mL/kg vs. 1.0 mL/kg IM) .
Pharmacokinetics and Formulation Advances
Absorption and Distribution
Compartmental modeling reveals avizafone follows two-phase absorption when co-administered with adjuvants :
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Zero-order kinetics: Predominates in solo administration (ka = 0.12 min⁻¹)
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First-order kinetics: With atropine/avizafone (ka = 0.27 min⁻¹)
High-Concentration Formulations
Patent US20210369651A1 details avizafone solutions (50 mg/mL) enabling low-volume delivery (Table 1) :
Table 1: Pharmacokinetic Comparison of Avizafone Formulations
Study | Concentration (mg/mL) | Volume (mL/kg) | Cmax (ng/mL) | Tmax (min) |
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Study 1 | 16.7 | 1.0 | 669 ± 286 | 30 (9–30) |
Study 2 | 50.0 | 0.3 | 1,890 ± 410 | 10 (5–15) |
The 3-fold concentration increase reduced Tmax by 67%, enhancing clinical utility in status epilepticus .
Recent Advances and Future Directions
Niacin-Enhanced Formulations
Adding niacin (10 mg/mL) to avizafone solutions accelerates absorption further (Tmax = 8.2 ± 2.1 min) by increasing local blood flow .
Nanoparticle Delivery Systems
Preliminary studies with PLGA nanoparticles show a 4.8-fold prolongation in diazepam release (t½ = 14.2 h vs. 2.9 h free drug) .
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